molecular formula C22H25NO2 B3849071 1'-[(2,3-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

1'-[(2,3-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

Cat. No.: B3849071
M. Wt: 335.4 g/mol
InChI Key: FVQRRUQETPMVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-[(2,3-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[(2,3-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multiple steps, starting with the preparation of the indene and piperidine precursors. The key steps include:

    Formation of the Indene Precursor: This can be achieved through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Synthesis of the Piperidine Precursor: Piperidine derivatives can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving amines and aldehydes.

    Spiro Formation: The final step involves the formation of the spiro linkage, which can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks the indene carbon, forming the spiro structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-[(2,3-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

    Materials Science: The spiro structure can impart unique electronic and optical properties, making the compound useful in the development of advanced materials such as organic semiconductors and photonic devices.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 1’-[(2,3-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spiro structure can enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-[(2,3-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1'-[(2,3-dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-24-20-9-5-7-18(21(20)25-2)16-23-14-12-22(13-15-23)11-10-17-6-3-4-8-19(17)22/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQRRUQETPMVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC3(CC2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-[(2,3-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Reactant of Route 2
Reactant of Route 2
1'-[(2,3-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Reactant of Route 3
Reactant of Route 3
1'-[(2,3-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1'-[(2,3-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Reactant of Route 5
Reactant of Route 5
1'-[(2,3-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Reactant of Route 6
Reactant of Route 6
1'-[(2,3-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.